6-bromo-1-methyl-1H-indazole structure and properties
6-bromo-1-methyl-1H-indazole structure and properties
An In-depth Technical Guide to 6-bromo-1-methyl-1H-indazole: Structure, Properties, and Applications in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its unique bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide range of biological targets. Among the many functionalized indazoles, 6-bromo-1-methyl-1H-indazole has emerged as a particularly valuable building block. The strategic placement of the bromine atom at the C6 position provides a reactive handle for cross-coupling reactions, while the methyl group at the N1 position prevents tautomerization and directs substitution, making it a predictable and reliable intermediate in complex synthetic pathways.[3]
This guide provides a comprehensive technical overview of 6-bromo-1-methyl-1H-indazole, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental structure and properties, detail its synthesis, and explore its critical role in the development of next-generation therapeutics, particularly in the realm of oncology.[4][5]
Molecular Structure and Identification
The foundational identity of a chemical compound lies in its structure and unique identifiers. 6-bromo-1-methyl-1H-indazole is an aromatic heterocyclic compound with the following key identifiers.[6][7]
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Chemical Name: 6-bromo-1-methyl-1H-indazole
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CAS Number: 590417-94-0[8]
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Molecular Formula: C₈H₇BrN₂[6]
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Molecular Weight: 211.06 g/mol [6]
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Canonical SMILES: CN1N=CC2=C1C=C(Br)C=C2
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InChI Key: SVVSOIGNROPKMS-UHFFFAOYSA-N
The structure consists of a bicyclic indazole core, with a bromine atom substituted at position 6 of the benzene ring and a methyl group attached to the nitrogen atom at position 1 of the pyrazole ring.
Caption: Structure of 6-bromo-1-methyl-1H-indazole.
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of a compound is crucial for its handling, storage, and application in synthetic chemistry.
Physical Properties
The key physicochemical properties of 6-bromo-1-methyl-1H-indazole are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Solid | |
| Molecular Weight | 211.06 g/mol | [6][7] |
| Density | 1.6 ± 0.1 g/cm³ | [9] |
| Boiling Point | 293.6°C at 760 mmHg | [9] |
| Flash Point | 131.4 ± 19.8 °C | [9] |
| XLogP3 | 2.8 | [6][9] |
| Polar Surface Area (PSA) | 17.8 Ų | [6][9] |
Spectroscopic Data
While detailed spectral data requires experimental acquisition, the expected signatures can be predicted based on the structure. Characterization is typically performed using NMR, Mass Spectrometry, and IR spectroscopy.[10][11]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and a characteristic singlet for the N-methyl group. The protons at C4, C5, and C7 will appear as doublets or doublets of doublets, while the C3 proton will be a singlet. The methyl group protons will appear as a singlet further upfield.
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¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
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Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio), with the molecular ion peaks (M+ and M+2) around m/z 210 and 212.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the aromatic ring system, and C-Br stretching.
Synthesis and Reaction Chemistry
The synthesis of 6-bromo-1-methyl-1H-indazole is typically achieved in a two-step process starting from a commercially available aniline derivative. First, the parent 6-bromo-1H-indazole is synthesized, followed by selective N-methylation.
Synthesis of 6-bromo-1H-indazole
A robust and scalable method for preparing the precursor, 6-bromo-1H-indazole, involves the diazotization and subsequent cyclization of 4-bromo-2-methylaniline.[10]
Rationale: This classical approach, known as the Jacobson indazole synthesis, is effective for creating the indazole ring system. The process begins with the protection of the amine (acetylation), followed by N-nitrosation and in-situ cyclization, which is driven by the elimination of a stable leaving group. The final hydrolysis step removes the acetyl protecting group.
Experimental Protocol: Synthesis of 6-bromo-1H-indazole[10]
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Step 1: Acetylation: Dissolve 4-bromo-2-methylaniline in chloroform. Cool the solution and add acetic anhydride while maintaining the temperature below 40°C.
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Step 2: Diazotization and Cyclization: To the reaction mixture, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours.
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Step 3: Work-up and Hydrolysis: After cooling, remove volatile components under vacuum. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat to 50-55°C to facilitate hydrolysis of the intermediate.
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Step 4: Isolation and Purification: Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous sodium hydroxide solution. Evaporate the solvent. The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 6-bromo-1H-indazole.
N-Methylation of 6-bromo-1H-indazole
The final step is the selective methylation at the N1 position. Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 isomers.[3] However, careful selection of the base and electrophile can favor the thermodynamically more stable N1 product. A common and effective method utilizes a strong base and a methylating agent like dimethyl sulfate or methyl iodide.[12]
Rationale: The indazole anion formed upon deprotonation by a base like potassium hydroxide is nucleophilic at both N1 and N2. The N1 position is generally less sterically hindered and leads to the more stable product, making it the preferred site of alkylation under thermodynamic control.
Proposed Experimental Protocol:
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Step 1: Deprotonation: Suspend 6-bromo-1H-indazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Cool the mixture in an ice bath (0°C). Add a strong base, such as potassium hydroxide or sodium hydride, portion-wise under an inert atmosphere (e.g., nitrogen or argon).
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Step 2: Methylation: While maintaining the cool temperature, add dimethyl sulfate or methyl iodide dropwise to the reaction mixture.
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Step 3: Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Step 4: Quenching and Extraction: Carefully quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Step 5: Purification: Purify the crude product by column chromatography on silica gel to isolate the pure 6-bromo-1-methyl-1H-indazole.
Caption: Synthetic workflow for 6-bromo-1-methyl-1H-indazole.
Applications in Drug Development
The true value of 6-bromo-1-methyl-1H-indazole lies in its utility as a versatile scaffold in medicinal chemistry. The bromine atom at the C6 position is a key functional handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse molecular fragments, facilitating the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[5]
Indazole derivatives are known to possess a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][4][11] 6-bromo-1-methyl-1H-indazole is a frequent starting point for the synthesis of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[4][10]
Caption: Role as a scaffold for diverse therapeutic agents.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 6-bromo-1-methyl-1H-indazole.
Hazard Identification
Based on aggregated GHS data, the compound is classified with the following hazards:[6][13]
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]
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Skin Corrosion/Irritation (Category 2): Causes skin irritation.[13]
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Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[13]
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Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[13]
Handling and Personal Protective Equipment (PPE)
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Avoid breathing dust, fumes, or vapors.[13]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[13]
-
Recommended storage temperature is often room temperature or refrigerated (2-8°C).[15]
Conclusion
6-bromo-1-methyl-1H-indazole is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and established synthetic routes make it an ideal starting point for creating vast libraries of novel compounds. The strategic presence of the bromine atom unlocks access to powerful cross-coupling chemistry, allowing for the systematic modification and optimization of molecular properties to achieve desired therapeutic effects. For research teams engaged in the development of kinase inhibitors and other targeted therapies, a thorough understanding of this key building block is essential for accelerating the journey from concept to clinic.
References
- Vertex AI Search. (2012-05-08).
-
PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675. Retrieved from [Link]
- Capot Chemical. (2025-12-24). MSDS of 1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione.
-
Boron Molecular. (n.d.). Buy 6-bromo-1-methyl-1H-indazole. Retrieved from [Link]
- Vertex AI Search. (2011-08-12).
-
PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. Retrieved from [Link]
- RSC Publishing. (2021-04-27).
-
ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062. Retrieved from [Link]
- Wiley-VCH. (2007).
-
PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024-08-09). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 590417-94-0 | Product Name : 6-Bromo-1-methyl-1H-indazole. Retrieved from [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. parchem.com [parchem.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis - chemicalbook [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
